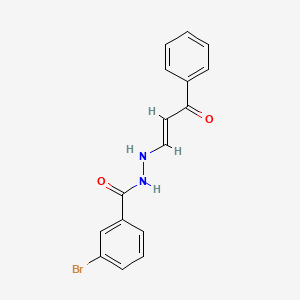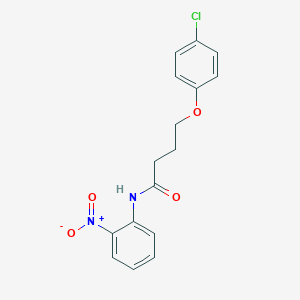![molecular formula C13H20N2O4S B5163979 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide, commonly known as MDPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPG is a sulfonylurea derivative that has been synthesized using various methods.
作用機序
MDPG acts as a sulfonylurea receptor agonist, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. This leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
MDPG has been shown to stimulate insulin secretion in vitro and in vivo. It has also been shown to have anti-tumor and anti-inflammatory effects. However, the exact biochemical and physiological effects of MDPG are still being studied.
実験室実験の利点と制限
MDPG has several advantages for lab experiments, including its ability to stimulate insulin secretion in vitro and in vivo, its potential as a tool to study the function of sulfonylurea receptors, and its potential as a therapeutic agent for various diseases. However, MDPG has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of MDPG, including:
1. Further studies on the mechanism of action of MDPG, including its interaction with sulfonylurea receptors.
2. Development of more efficient synthesis methods for MDPG.
3. Studies on the potential therapeutic applications of MDPG for various diseases, including diabetes, cancer, and Alzheimer's disease.
4. Studies on the potential side effects of MDPG.
5. Development of more soluble forms of MDPG for in vivo administration.
Conclusion:
MDPG is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPG has been synthesized using various methods and has been studied for its potential as an anti-diabetic agent, a tool to study the function of sulfonylurea receptors, and a therapeutic agent for various diseases. MDPG acts as a sulfonylurea receptor agonist, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. MDPG has several advantages for lab experiments, including its ability to stimulate insulin secretion in vitro and in vivo, its potential as a tool to study the function of sulfonylurea receptors, and its potential as a therapeutic agent for various diseases. However, MDPG has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. There are several future directions for the study of MDPG, including further studies on its mechanism of action, development of more efficient synthesis methods, and studies on its potential therapeutic applications for various diseases.
合成法
MDPG has been synthesized using various methods, including the reaction of N-methyl-N-(2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with N,N-dimethylglycine in the presence of a base such as triethylamine. Another method involves the reaction of N-methyl-N-(2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with N,N-dimethylglycine in the presence of a base such as sodium hydroxide. The yield of MDPG using these methods ranges from 50-70%.
科学的研究の応用
MDPG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MDPG has been studied for its potential as an anti-diabetic agent due to its ability to stimulate insulin secretion. In biochemistry, MDPG has been used as a tool to study the function of sulfonylurea receptors, which are involved in insulin secretion. In pharmacology, MDPG has been studied for its potential as a therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
特性
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-6-11(19-5)12(7-10(9)2)20(17,18)15(4)8-13(16)14-3/h6-7H,8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCFFZUWVVLFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)

![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)